![molecular formula C10H10N4O3 B1429271 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine CAS No. 1079178-12-3](/img/structure/B1429271.png)
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine
Overview
Description
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine, also known as MNI-137, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nitroaromatic compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Rearrangements
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine and its derivatives exhibit intriguing behavior in synthesis and rearrangement reactions. Khalafy, Setamdideh, and Dilmaghani (2002) reported that compounds substituted with a nitropyridine group, when reacted with triethylamine, yield imidazo[1,2-a]pyridines and indoles. Specifically, substituents like 4-bromophenyl and 4-methylphenyl result exclusively in imidazopyridines formation. In contrast, the 4-methoxyphenyl derivative produces a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole (Khalafy, Setamdideh, & Dilmaghani, 2002). Similarly, Azimi and Majidi (2014) observed comparable results with the formation of imidazo[1,2-a]pyridines and indoles when propionyl-3-(4-Substitutedphenylamino)isoxazol-5(2H)-ones reacted with triethylamine (Azimi & Majidi, 2014).
Photoreactions and Nucleophilic Photosubstitution
The compound and its close relatives show potential in photoreactions and nucleophilic photosubstitution. Oldenhof and Cornelisse (2010) reported that in the imidazole series, the 5-nitro compound is highly reactive, allowing for the photochemical replacement of the nitro group by cyano or methoxy. This property provides useful methods for the preparation of derivatives like 5-cyano- and 5-methoxy-1-methylimidazole, showcasing the compound's versatility in chemical transformations (Oldenhof & Cornelisse, 2010).
Antimicrobial Activities
Various derivatives of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine exhibit significant antimicrobial activities. Li et al. (2012) designed and synthesized a series of secnidazole analogs based on oxadiazole scaffold. These new nitroimidazole derivatives demonstrated strong antibacterial activities, indicating the potential of these compounds in antimicrobial chemotherapeutics (Li et al., 2012).
properties
IUPAC Name |
3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7-5-13(6-12-7)10-9(17-2)3-8(4-11-10)14(15)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDNCLLKWZSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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